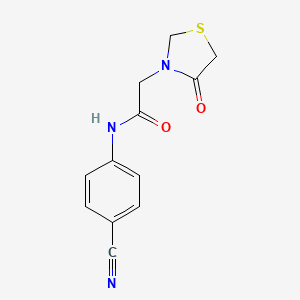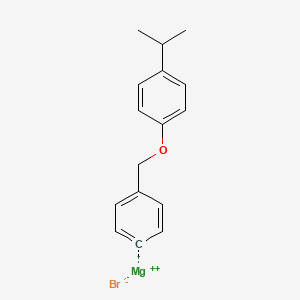
4-(4-Isopropylphenoxymethyl)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-isopropylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 4-(4-isopropylphenoxymethyl)phenyl group into molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-isopropylphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(4-isopropylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reactants: 4-(4-isopropylphenoxymethyl)bromobenzene and magnesium metal.
Solvent: Tetrahydrofuran (THF).
Conditions: The reaction mixture is stirred under an inert atmosphere at room temperature until the magnesium is completely consumed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.
Automated systems: For precise control of reaction conditions, including temperature and stirring speed.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-isopropylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is typically used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Biaryl Compounds: From coupling reactions.
Applications De Recherche Scientifique
4-(4-isopropylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to introduce the 4-(4-isopropylphenoxymethyl)phenyl group into complex molecules.
Pharmaceutical Research: Employed in the synthesis of potential drug candidates.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 4-(4-isopropylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a leaving group, facilitating the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used in similar types of reactions.
4-Isopropylphenylmagnesium Bromide: Another Grignard reagent with a similar structure but lacking the phenoxymethyl group.
4-(4-Methoxyphenyl)phenylmagnesium Bromide: Similar in structure but with a methoxy group instead of an isopropyl group.
Uniqueness
4-(4-isopropylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of both the isopropyl and phenoxymethyl groups, which can influence its reactivity and the types of products formed in reactions. This makes it a valuable reagent for introducing specific structural motifs into target molecules.
Propriétés
Formule moléculaire |
C16H17BrMgO |
|---|---|
Poids moléculaire |
329.51 g/mol |
Nom IUPAC |
magnesium;1-(phenylmethoxy)-4-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C16H17O.BrH.Mg/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14;;/h4-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZDTHRZNFFRWHKC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


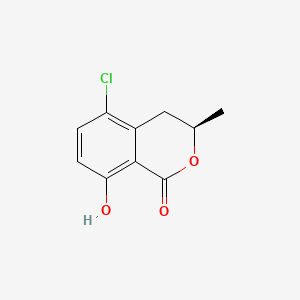
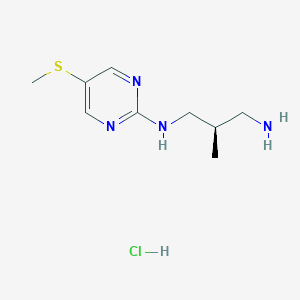
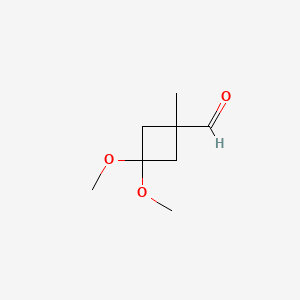
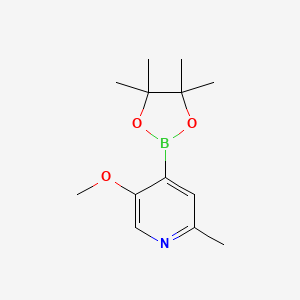

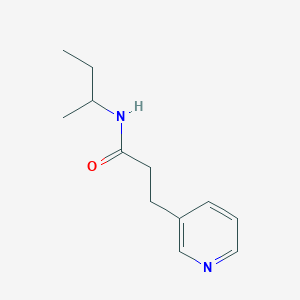
![n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide](/img/structure/B14900527.png)
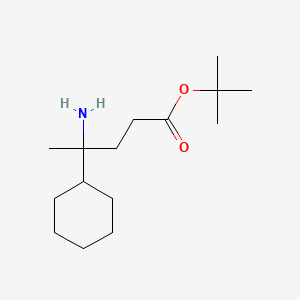


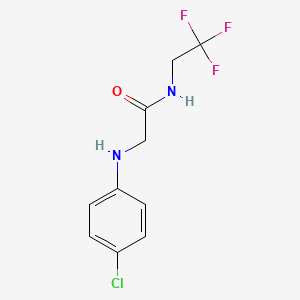
![Tert-butyl 4-methyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14900573.png)

